molecular formula C13H10F3N B8293030 2-p-Tolyl-3-trifluoromethyl-pyridine

2-p-Tolyl-3-trifluoromethyl-pyridine

Cat. No.: B8293030
M. Wt: 237.22 g/mol
InChI Key: ICYSFPHIUOKALR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-p-Tolyl-3-trifluoromethyl-pyridine is a pyridine derivative featuring a para-tolyl group (methyl-substituted phenyl) at position 2 and a trifluoromethyl (CF₃) group at position 3. The para-tolyl group contributes steric bulk and electron-donating effects, while the CF₃ group is electron-withdrawing, creating a unique electronic profile.

Properties

Molecular Formula

C13H10F3N

Molecular Weight

237.22 g/mol

IUPAC Name

2-(4-methylphenyl)-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H10F3N/c1-9-4-6-10(7-5-9)12-11(13(14,15)16)3-2-8-17-12/h2-8H,1H3

InChI Key

ICYSFPHIUOKALR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Target Compound : The juxtaposition of p-Tolyl (electron-donating) and CF₃ (electron-withdrawing) groups introduces electronic asymmetry, which may enhance dipole interactions and influence regioselectivity in reactions .
  • 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (): The trimethylsilyl (TMS) ethynyl group at position 3 provides steric protection and stabilizes alkynyl intermediates during synthesis. The CF₃ group at position 5 further reduces electron density, contrasting with the target compound’s CF₃ at position 3 .
  • 2-(Piperidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride (): The piperidinyloxy group at position 2 introduces basicity and hydrogen-bonding capability, while the hydrochloride salt improves aqueous solubility compared to the neutral target compound .

Physical and Pharmacokinetic Properties

A comparative analysis of key properties is summarized below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
2-p-Tolyl-3-trifluoromethyl-pyridine p-Tolyl (2), CF₃ (3) ~243.2* Moderate lipophilicity; balanced electronic effects
5-(Trifluoromethyl)-3-((TMS)ethynyl)pyridin-2-amine CF₃ (5), TMS-ethynyl (3), NH₂ (2) 258.32 Enhanced stability due to silyl group; higher molecular weight
2-(Piperidin-3-yloxy)-5-CF₃-pyridine hydrochloride CF₃ (5), Piperidinyloxy (2) 282.69 Improved aqueous solubility (salt form)

*Estimated based on structural analogs.

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